BenchChemオンラインストアへようこそ!

Olitigaltin

Idiopathic Pulmonary Fibrosis Inhalation Drug Delivery Pharmacokinetics

Olitigaltin (TD139/GB0139) is an inhaled, high-affinity galectin-3 inhibitor (Kd=14 nM) optimized for pulmonary delivery. It achieves a >567-fold lung-to-blood concentration ratio, making it the definitive tool for dissecting local pulmonary fibrosis mechanisms without systemic interference. Unlike oral galectin-3 inhibitors, Olitigaltin is specifically characterized for inhaled dry powder administration and validated in clinical biomarker studies (YKL-40, CCL18). Choose this well-characterized standard to benchmark novel inhibitors, study late-stage fibrotic pathways (β-catenin), or develop inhaled anti-fibrotic assays with ensured target specificity.

Molecular Formula C28H30F2N6O8S
Molecular Weight 648.6 g/mol
CAS No. 1450824-22-2
Cat. No. B611267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlitigaltin
CAS1450824-22-2
SynonymsTD-139;  TD139;  TD 139
Molecular FormulaC28H30F2N6O8S
Molecular Weight648.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CN(N=N2)C3C(C(OC(C3O)SC4C(C(C(C(O4)CO)O)N5C=C(N=N5)C6=CC(=CC=C6)F)O)CO)O
InChIInChI=1S/C28H30F2N6O8S/c29-15-5-1-3-13(7-15)17-9-35(33-31-17)21-23(39)19(11-37)43-27(25(21)41)45-28-26(42)22(24(40)20(12-38)44-28)36-10-18(32-34-36)14-4-2-6-16(30)8-14/h1-10,19-28,37-42H,11-12H2/t19-,20-,21+,22+,23+,24+,25-,26-,27+,28+/m1/s1
InChIKeyYGIDGBAHDZEYMT-MQFIMZJJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Olitigaltin (TD139, GB0139) Product Guide: Key Specifications and Scientific Selection Rationale


Olitigaltin (also known as TD139 or GB0139; CAS 1450824-22-2) is a synthetic, small-molecule inhibitor of the carbohydrate-binding domain of galectin-3 [1]. It is a thiodigalactoside derivative, specifically a 3-deoxy-3-(4-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl)-1-thio-β-D-galactopyranoside [2]. Its primary investigation has been for the treatment of idiopathic pulmonary fibrosis (IPF) via direct lung delivery using a dry powder inhaler [3]. As an inhaled therapy, it is designed to achieve high local concentrations in fibrotic lung tissue while minimizing systemic exposure, a key differentiator from systemic galectin-3 inhibitors [3]. The compound was advanced to Phase 2b clinical trials for IPF, though the primary endpoint was not met, and development for that indication has been discontinued [4].

Why Olitigaltin Cannot Be Interchanged with Other Galectin-3 Inhibitors


Galectin-3 inhibitors constitute a diverse class with significant variations in selectivity profiles, bioavailability, and route of administration, which directly impact their utility in different disease models. A compound's potency for galectin-3 alone is insufficient for scientific selection; its selectivity over other galectins (e.g., galectin-1, -7, -8) and pharmacokinetic properties are paramount [1]. Olitigaltin is specifically optimized for pulmonary delivery via dry powder inhalation, achieving a lung-to-blood concentration ratio of >567-fold [2]. This localized exposure profile is not replicable by oral systemic galectin-3 inhibitors like Selvigaltin (GB1211), which exhibit different pharmacokinetics and are intended for systemic indications like liver fibrosis [3]. Direct substitution based solely on the 'galectin-3 inhibitor' label would ignore critical, evidence-based differences in target engagement, tissue distribution, and intended application, potentially leading to erroneous experimental conclusions.

Quantitative Evidence for Olitigaltin Differentiation from Comparators


Olitigaltin vs. GB1211 (Selvigaltin): Lung-Targeted Delivery for Pulmonary Fibrosis Models

Olitigaltin's primary differentiation lies in its delivery route and resultant tissue distribution, specifically designed for pulmonary fibrosis models. In a Phase 1/2a clinical study, inhaled Olitigaltin (10 mg dose) achieved a lung concentration >567-fold higher than its concentration in blood [1]. This localized exposure is in stark contrast to oral galectin-3 inhibitors. For instance, Selvigaltin (GB1211) is an orally bioavailable galectin-3 inhibitor with systemic exposure. A first-in-human study showed GB1211 reaches peak plasma concentrations (Tmax) at 1.75–4 hours with a half-life of 11–16 hours, consistent with its design for treating systemic conditions like liver fibrosis [2]. The >567-fold lung-to-blood ratio for Olitigaltin demonstrates a delivery strategy optimized for local pulmonary target engagement, which is not achievable with oral systemic agents.

Idiopathic Pulmonary Fibrosis Inhalation Drug Delivery Pharmacokinetics

Olitigaltin vs. GB2095: Potency and Selectivity Profile for Human Galectin-3

While Olitigaltin is a potent galectin-3 inhibitor, its selectivity profile must be compared to other research tools. Olitigaltin binds human galectin-3 with a Kd of 14 nM . Another compound, GB2095, is a selective galectin-3 inhibitor with a Kd of 36 nM for human galectin-3 [1]. A key difference lies in their cross-species activity. GB2095 was specifically developed as a tool compound for mouse models, showing a Kd of 350 nM for mouse galectin-3 and 100-fold selectivity over mouse galectin-1 [1]. Olitigaltin's published data focuses on its human target affinity (Kd of 14-68 nM) and its 14- to 22-fold selectivity for human galectin-3 over galectin-1 (Kd for galectin-1 is 0.22 μM) . The choice between them depends on the experimental system: Olitigaltin for human cell or clinical studies, and GB2095 for optimized murine in vivo pharmacology.

Galectin-3 Inhibitor Selectivity Binding Affinity

Olitigaltin vs. Galectin-3-IN-7: Distinguishing Potency and Selectivity for Fibrosis Research

For researchers studying fibrosis in specific cell types, the selectivity profile of galectin-3 inhibitors is critical. Olitigaltin (TD139) demonstrates a selectivity ratio of ~14- to 22-fold for galectin-3 (Kd=14-68 nM) over galectin-1 (Kd=0.22 μM) . This is a useful profile for pulmonary fibrosis models [1]. In contrast, a newer compound, Galectin-3-IN-7, exhibits a much higher affinity for galectin-3 with a Kd of 5.7 nM and a striking 390-fold selectivity over galectin-1 . Furthermore, Galectin-3-IN-7 has been shown to downregulate profibrotic genes (ACTA2, COL1A2, FN1) in TGFβ-stimulated LX2 hepatic stellate cells , suggesting a potential advantage in liver fibrosis models where high selectivity is desired. Olitigaltin's clinical data is centered on its direct lung delivery and target engagement in pulmonary fibrosis [1], making it a distinct tool for that specific tissue context.

Galectin-3 Inhibitor Selectivity Fibrosis Hepatic Stellate Cells

Olitigaltin vs. Nintedanib/Pirfenidone: Mechanism of Action and Clinical Biomarker Modulation in IPF

In a clinical context, Olitigaltin is not a direct comparator to standard-of-care antifibrotics nintedanib and pirfenidone, but rather an investigational therapy with a different mechanism of action. A Phase 1/2a clinical trial (NCT02257177) demonstrated that inhaled Olitigaltin, in a dose-dependent manner, significantly reduced several plasma biomarkers associated with IPF progression, including YKL-40, CCL18, PDGF-BB, PAI-1, and Galectin-3 itself, compared to placebo [1]. This is a distinct pharmacodynamic effect from nintedanib and pirfenidone, which are systemic tyrosine kinase inhibitors and pleiotropic agents, respectively, and are known to slow the rate of forced vital capacity (FVC) decline [2]. Olitigaltin's specific biomarker suppression suggests a targeted effect on galectin-3-driven fibrosis pathways. However, it is critical to note that the subsequent Phase 2b GALACTIC-1 trial failed to meet its primary endpoint of reduced FVC decline [3], a key efficacy measure on which nintedanib and pirfenidone have succeeded.

Idiopathic Pulmonary Fibrosis Clinical Trial Biomarker

High-Value Research Applications for Olitigaltin (TD139)


Investigating Galectin-3 Mediated Lung Fibrosis in Murine Bleomycin Models

Olitigaltin is a well-characterized tool for studying the role of galectin-3 in pulmonary fibrosis. In a murine bleomycin-induced lung fibrosis model, intratracheal administration of 10 µg TD139 on days 18, 20, 22, and 24 significantly reduced lung fibrosis, as measured by total lung collagen content (via Sircol assay) and histological score. The treatment also decreased β-catenin activation in the lung, a key pathway in fibrogenesis [1]. This makes it a valuable compound for dissecting galectin-3's role in late-stage fibrotic progression.

Evaluating Local vs. Systemic Effects of Galectin-3 Inhibition

Olitigaltin's pharmacokinetic profile, characterized by a >567-fold higher lung concentration relative to blood after inhalation [2], makes it an ideal probe for experiments designed to differentiate local pulmonary effects from systemic consequences of galectin-3 inhibition. Researchers can use Olitigaltin to specifically target lung tissue, in contrast to oral systemic inhibitors like Selvigaltin (GB1211) which have broad tissue distribution [3]. This allows for the isolation of galectin-3's role in pulmonary pathology without confounding systemic modulation.

Profiling Galectin-3 Dependent Plasma Biomarker Changes in Pulmonary Disease

Olitigaltin has been clinically shown to induce a specific, dose-dependent reduction in a panel of plasma biomarkers (YKL-40, CCL18, PDGF-BB, PAI-1, and Galectin-3) in IPF patients [2]. For researchers developing biomarker-driven assays or investigating disease mechanisms, Olitigaltin serves as a pharmacological tool to modulate these galectin-3-associated factors. This allows for the study of downstream effects and validation of these markers in cell culture or ex vivo models of pulmonary fibrosis.

Comparative Tool for New Galectin-3 Inhibitor Development

As a clinical-stage compound with extensive published data on its affinity (Kd=14 nM), selectivity (~14-22-fold over galectin-1), and human pharmacokinetics [REFS-2, REFS-4], Olitigaltin is a key benchmark for new galectin-3 inhibitor programs. Its well-defined profile allows it to serve as a reference compound in binding, cellular, and in vivo assays when characterizing novel galectin-3 targeting molecules. Researchers can benchmark new entities against Olitigaltin's established parameters to gauge relative potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Olitigaltin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.